Syuiq-5 - 188630-47-9

Syuiq-5

Catalog Number: EVT-1579413
CAS Number: 188630-47-9
Molecular Formula: C20H22N4
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cryptolepine

  • Relevance: SYUIQ-5 is a cryptolepine derivative containing indole and quinoline structures. It was designed based on the structure of cryptolepine. []

Neocryptolepine

  • Relevance: The study highlighted the synthetic utility of a rhodium(II)-catalyzed C–H bond amination method for accessing various carbolinium ions. This method successfully synthesized neocryptolepine, showcasing its potential for producing bioactive compounds like SYUIQ-5. []

5,6-Dimethylxanthenone-4-acetic acid (DMXAA)

  • Relevance: DMXAA is mentioned as a separate compound synthesized by the same research group working on SYUIQ-5, highlighting their focus on developing novel anticancer agents. The paper draws a parallel between the ADME studies conducted for DMXAA and SYUIQ-5, emphasizing the importance of such research for both synthetic drugs and Chinese herbal medicines. []

Telomestatin

  • Relevance: Similar to SYUIQ-5, telomestatin interacts with G-quadruplexes, particularly those formed in telomeres. Both compounds demonstrate anticancer activity by inhibiting telomerase, an enzyme crucial for telomere maintenance and often implicated in cancer development. []

S2T1-6OTD

  • Relevance: Both S2T1-6OTD and SYUIQ-5 showcase the potential of targeting G-quadruplexes for anticancer therapies. These compounds highlight the effectiveness of targeting telomeric and oncogenic G-quadruplex structures in cancer treatment strategies. []
Overview

SYUIQ-5 is a synthetic compound derived from cryptolepine, a natural alkaloid known for its antitumor properties. It has garnered attention due to its ability to interact with G-quadruplex structures in DNA, which are associated with telomere stability and cancer cell proliferation. SYUIQ-5 is classified as a G-quadruplex ligand and has been shown to inhibit the growth of various cancer cell lines by inducing cellular senescence and autophagy.

Source and Classification

SYUIQ-5 was developed as part of research aimed at identifying potent G-quadruplex-interacting agents that could serve as potential anticancer therapeutics. The compound falls under the category of G-quadruplex ligands, which are known for their ability to stabilize G-quadruplex structures in nucleic acids, thereby affecting gene expression and cellular processes related to cancer progression .

Synthesis Analysis

The synthesis of SYUIQ-5 involves several steps that typically include the modification of cryptolepine derivatives. While specific synthetic routes may vary, a common approach includes:

  1. Starting Material: Cryptolepine or its derivatives.
  2. Reagents: Various reagents are employed for functional group modifications.
  3. Conditions: Reactions are conducted under controlled temperatures and atmospheres, often requiring purification steps such as recrystallization or chromatography.

Technical details regarding the exact synthetic pathway for SYUIQ-5 have not been extensively documented in available literature, but it is generally understood that modifications focus on enhancing the compound's ability to bind to G-quadruplexes while maintaining low cytotoxicity in normal cells .

Molecular Structure Analysis

The molecular structure of SYUIQ-5 is characterized by its complex ring system typical of quindoline derivatives. Key structural features include:

  • Core Structure: A fused ring system that contributes to its ability to intercalate into DNA.
  • Functional Groups: Specific substituents that enhance binding affinity to G-quadruplex structures.

Data from spectroscopic analyses (e.g., NMR, UV-Vis) typically support the elucidation of its structure, confirming the presence of critical functional groups necessary for biological activity .

Chemical Reactions Analysis

SYUIQ-5 participates in several chemical reactions, primarily related to its interaction with nucleic acids:

  1. Intercalation: The compound intercalates into G-quadruplex DNA, stabilizing these structures and preventing telomerase activity.
  2. Cytotoxicity Assays: Various assays (e.g., MTT assay) demonstrate the compound's ability to inhibit cell proliferation in cancer cell lines like CNE2 and HeLa by inducing apoptosis and autophagy .
  3. Telomere Damage Induction: SYUIQ-5 triggers DNA damage responses characterized by gamma-H2AX foci formation, indicating telomere stress and subsequent cellular senescence .
Mechanism of Action

The mechanism by which SYUIQ-5 exerts its antitumor effects involves several key processes:

  1. G-Quadruplex Stabilization: SYUIQ-5 binds preferentially to G-quadruplex structures in telomeric DNA, disrupting telomerase activity and leading to telomere shortening.
  2. Induction of Autophagy: Treatment with SYUIQ-5 results in increased levels of LC3-II protein, a marker for autophagy, suggesting that the compound promotes autophagic cell death in cancer cells .
  3. Cell Cycle Arrest: The compound induces expression of cyclin-dependent kinase inhibitors such as p21, leading to cell cycle arrest and senescence in treated cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of SYUIQ-5 play a crucial role in its biological activity:

  1. Solubility: The solubility profile influences its bioavailability; typically, compounds like SYUIQ-5 are designed for optimal solubility in physiological conditions.
  2. Stability: Stability against metabolic degradation is essential for therapeutic efficacy; studies often assess the compound's stability under various pH and temperature conditions.
  3. Molecular Weight: The molecular weight of SYUIQ-5 is typically around 300–400 g/mol, facilitating its interaction with biological macromolecules.

Relevant data from studies indicate that modifications aimed at enhancing these properties can lead to improved therapeutic profiles .

Applications

SYUIQ-5 has significant potential applications in scientific research and cancer therapy:

  1. Anticancer Agent: Due to its ability to induce senescence and autophagy in cancer cells, SYUIQ-5 is being explored as a candidate for cancer treatment.
  2. Research Tool: As a G-quadruplex ligand, it serves as a valuable tool for studying telomere biology and the mechanisms underlying cellular aging and tumorigenesis.
  3. Drug Development: Ongoing research focuses on optimizing SYUIQ-5 derivatives for enhanced efficacy and reduced toxicity, aiming for clinical applications in oncology .
Molecular Mechanisms of Action in Oncological Pathways

G-Quadruplex Stabilization Dynamics in Telomeric DNA

SYUIQ-5 (N'-(10H-Indolo[3,2-b]quinolin-11-yl)-N,N-dimethyl-propane-1,3-diamine) is a quindoline derivative that selectively binds to and stabilizes G-quadruplex (G4) DNA structures. These non-canonical nucleic acid configurations form in guanine-rich regions of genomic DNA, particularly in telomeres and oncogene promoters (e.g., c-myc). Biophysical studies confirm that SYUIQ-5 interacts preferentially with intramolecular telomeric G-quadruplexes through π-π stacking and electrostatic interactions, increasing their thermal stability by >20°C. This stabilization alters DNA topology and impedes replication fork progression, functionally compromising telomeric integrity [1] [6] [10].

The compound exhibits a 15-fold higher binding affinity for telomeric G-quadruplexes (Kd = 0.28 μM) than for duplex DNA, conferring selective targeting of cancer cells with elevated G4-forming potential. In promoter G-quadruplexes (e.g., c-myc), SYUIQ-5 reduces transcriptional activity by 60–80%, disrupting oncogenic signaling cascades [6] [10].

Table 1: SYUIQ-5-Mediated G-Quadruplex Stabilization Effects

G-Quadruplex TypeBinding Affinity (Kd)Thermal Stability Shift (ΔT1/2)Functional Consequence
Telomeric (hTEL)0.28 μM+22°CTelomere dysfunction
c-myc Promoter0.41 μM+18°COncogene downregulation
Generic duplex DNA4.2 μM+2°CNon-significant impact

TRF2 Delocalization and Telomere-Specific DNA Damage Induction

SYUIQ-5 triggers rapid delocalization of the telomere-protective protein TRF2 (Telomeric Repeat-Binding Factor 2) within 4–6 hours of treatment. TRF2 displacement from telomeres disrupts the shelterin complex, exposing telomeric DNA ends and activating a DNA damage response (DDR). This is characterized by phosphorylation of histone H2AX (γ-H2AX), with telomere-specific damage foci co-localizing with 53BP1 proteins in >90% of treated cancer cells (HeLa, CNE2). The DDR cascade proceeds via ATM kinase activation, as evidenced by 85% suppression of γ-H2AX foci upon ATM inhibition (ku55933) or siRNA knockdown [1] [5] [8].

Proteasomal degradation of displaced TRF2 further amplifies telomere vulnerability. Crucially, TRF2 overexpression rescues SYUIQ-5-induced damage, confirming mechanistic specificity. This telomere-centric DDR distinguishes SYUIQ-5 from genotoxic agents causing genome-wide damage [1] [8].

Table 2: Time-Dependent Telomere Damage Following SYUIQ-5 Treatment

Exposure DurationTRF2 Delocalization (%)γ-H2AX Foci Formation (%)ATM Activation (Fold-Change)
4 hours65%42%3.2×
12 hours92%88%6.7×
24 hours98%95%9.1×

Autophagy Modulation via p53/p21/p27 Signaling Cascades

SYUIQ-5 induces autophagic cell death through p53-dependent and independent pathways. In p53-proficient cancer cells, SYUIQ-5 upregulates p21WAF1/CIP1 (5-fold increase) and p27KIP1 (3.5-fold increase), cyclin-dependent kinase inhibitors that enforce G1/S cell cycle arrest. This arrest redirects cellular metabolism toward autophagy, evidenced by increased LC3-II/I ratios (autophagosome marker) and YFP-LC3 puncta formation. Pharmacological inhibition of ATM reduces LC3-II conversion by 70%, linking telomere damage to autophagic initiation [1] [3] [7].

Notably, p53-null cells undergo autophagy via p16INK4a-Rb pathway activation. Autophagy inhibition (ATG5 shRNA) attenuates SYUIQ-5 cytotoxicity by 40–60%, confirming autophagy as a death mechanism rather than a survival response. In senescent myoblasts, SYUIQ-5-treated cells exhibit elevated ubiquitin ligases (ATROGIN-1, MURF1) and myostatin secretion, linking autophagy to sarcopenic pathways [3] [7].

Telomerase Inhibition and Replicative Senescence Triggering

SYUIQ-5 is a potent telomerase inhibitor (IC50 = 1.2 μM) that directly binds the telomerase RNA component (hTR), blocking its access to telomeric single-stranded overhangs. Chronic, non-cytotoxic exposure (0.4–1.0 μM for 18–35 days) progressively shortens telomeres by 35–60% in K562 and SW620 cells, ultimately triggering replicative senescence. Senescent cells exhibit classic biomarkers: Senescence-Associated β-Galactosidase (SA-β-gal) activity (4-fold increase), enlarged flattened morphology, and irreversible growth arrest [6] [8] [3].

Senescence induction requires telomere shortening rather than acute telomere damage, as evidenced by delayed phenotype emergence. SYUIQ-5-treated myoblasts (C2C12) show p16/p21 upregulation and impaired differentiation into myotubes, providing a model for age-related sarcopenia research [3] [6] [8].

Table 3: Senescence Biomarkers in SYUIQ-5-Treated Cancer Cells

Senescence MarkerChange vs. ControlKey Regulators InvolvedCell Line (Exposure Duration)
SA-β-gal activity4× increasep16/p21K562 (35 days)
Telomere length35–60% shorteningTelomerase inhibitionSW620 (18 days)
Cell proliferationComplete cessationp27, Rb phosphorylationHeLa (21 days)
Differentiation capacity70% reductionMYOSTATIN, ATROGIN-1C2C12 myoblasts (72 hours)

Properties

CAS Number

188630-47-9

Product Name

Syuiq-5

IUPAC Name

N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H22N4/c1-24(2)13-7-12-21-18-14-8-3-5-10-16(14)22-19-15-9-4-6-11-17(15)23-20(18)19/h3-6,8-11,23H,7,12-13H2,1-2H3,(H,21,22)

InChI Key

CTDCVGDSVHUYMA-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2

Synonyms

N'-(10H-indolo(3,2-b)quinolin-11-yl)-N,N-dimethylpropane-1,3-diamine
SYUIQ-5

Canonical SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.